molecular formula C8H5F3N2 B3021743 2-Amino-3-trifluoromethylbenzonitrile CAS No. 58458-14-3

2-Amino-3-trifluoromethylbenzonitrile

Cat. No. B3021743
CAS RN: 58458-14-3
M. Wt: 186.13 g/mol
InChI Key: UHOSMRSMWHLHJO-UHFFFAOYSA-N
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Description

2-Amino-3-trifluoromethylbenzonitrile is a chemical compound with the CAS Number: 58458-14-3 . It has a molecular weight of 186.14 and its molecular formula is C8H5F3N2 .


Physical And Chemical Properties Analysis

2-Amino-3-trifluoromethylbenzonitrile is a solid at room temperature . It has a melting point of 62-65 °C and a predicted boiling point of 263.9±40.0 °C . The density is predicted to be 1.37±0.1 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Polymer Solar Cells

2-Amino-3-trifluoromethylbenzonitrile, specifically its variant 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied in polymer solar cells. When added to polymer solar cells (PSCs) with a blend of P3HT and PCBM, ATMB enhanced the power conversion efficiency significantly. This increase in efficiency was attributed to improvements in the short circuit current and fill factor. The additive facilitated better ordering of P3HT chains, leading to higher absorbance and improved hole mobility, indicating a promising avenue for solar energy technology (Jeong, Woo, Lyu, & Han, 2011).

Synthesis of Biologically Active Compounds

2-Amino-3-trifluoromethylbenzonitrile and its related compounds have been used as starting materials in the synthesis of various biologically active compounds. For example, it has been used in the synthesis and biological evaluation of a binuclear bridged Cr(III) complex. This complex demonstrated significant activities against bacteria and fungi, and exhibited notable antioxidant activity, suggesting its potential in pharmaceutical applications (Govindharaju et al., 2019).

Corrosion Inhibition

2-Amino-3-trifluoromethylbenzonitrile derivatives have been investigated as corrosion inhibitors. Studies on their efficiency in protecting mild steel in acidic environments showed promising results. These derivatives proved effective in preventing corrosion, suggesting their utility in materials science and engineering applications (Verma, Quraishi, & Singh, 2015).

Synthesis of Other Chemical Compounds

The compound has been used in the synthesis of various other chemical compounds, demonstrating its versatility in chemical reactions. This includes its use in the synthesis of benzoxazinones and its role in the synthesis of a variety of 2-aminobenzonitriles from 2-arylindoles (Chen et al., 2018).

Safety And Hazards

The safety information available indicates that 2-Amino-3-trifluoromethylbenzonitrile may be harmful if swallowed, inhaled, or comes in contact with skin . It may cause eye, skin, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSMRSMWHLHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933370
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-trifluoromethylbenzonitrile

CAS RN

58458-14-3, 1483-54-1
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Record name 58458-14-3
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Synthesis routes and methods

Procedure details

2-Bromo-6-trifluoromethylaniline (12.0 g., 0.05 mol.) and 4.5 g. (0.05 mol.) of cuprous cyanide in 100 ml. of dimethylformamide is refluxed for 12 hours. The reaction mixture is decomposed by addition of aqueous ferrous sulfate solution, ether is added, the layers are separated and the ethereal phase is washed with water, dried (MgSO4) and concentrated to give 2-cyano-6-trifluoromethylaniline.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gray, DR Waring - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
… Treatment of 2-amino-3-trifluoromethylbenzonitrile with hydrogen sulphide gas in ethanol followed by oxidation of the thioanthranilamide with hydrogen peroxide in pyridine according …

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